2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride 2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158209-14-3
VCID: VC8052463
InChI: InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-3-8(2-5-9)4-7-10;/h8H,2-7,9H2,1H3;1H
SMILES: CS(=O)(=O)N1CCC(CC1)CCN.Cl
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol

2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride

CAS No.: 1158209-14-3

Cat. No.: VC8052463

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride - 1158209-14-3

Specification

CAS No. 1158209-14-3
Molecular Formula C8H19ClN2O2S
Molecular Weight 242.77 g/mol
IUPAC Name 2-(1-methylsulfonylpiperidin-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-3-8(2-5-9)4-7-10;/h8H,2-7,9H2,1H3;1H
Standard InChI Key ZRYPMESIEWQDFA-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)CCN.Cl
Canonical SMILES CS(=O)(=O)N1CCC(CC1)CCN.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a six-membered piperidine ring substituted with a methanesulfonyl group (-SO2CH3) at the nitrogen atom (1-position) and a 2-aminoethyl group (-CH2CH2NH2) at the 4-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations. The molecular formula is C8H18N2O2S·HCl, with a molecular weight of 242.76 g/mol.

Synthesis and Optimization

Grignard Reagent-Mediated Alkylation

A method adapted from sulfonylated piperidine syntheses involves:

  • Sulfonylation of Piperidine: Reacting piperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-methanesulfonyl-piperidine .

  • Ethylamine Side Chain Introduction:

    • Reductive Amination: Treating 4-(2-bromoethyl)-1-methanesulfonyl-piperidine with ammonia under hydrogenation conditions using Raney nickel .

    • Lithium Aluminium Hydride Reduction: Reducing a nitrile intermediate (e.g., 4-cyanoethyl-1-methanesulfonyl-piperidine) to the primary amine .

Coupling Reactions

MethodReagents/ConditionsYieldPurity
Reductive AminationRaney nickel, H2, MeOH, 55°C70–85%>95%
Grignard AlkylationMg, THF, 4-chloro-N-methylpiperidine, HCl80–90%>90%
Pd-Catalyzed CouplingPd(OAc)2, BINAP, Cs2CO3, toluene, reflux30–50%>85%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, methanol, DMF) due to the hydrochloride salt; limited solubility in non-polar solvents (logP ≈ -1.2) .

  • Stability: Stable under ambient conditions but hygroscopic; recommended storage at 2–8°C under nitrogen .

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 3.45–3.37 (m, 1H, piperidine-H), 2.98 (s, 3H, SO2CH3), 2.64 (t, 2H, CH2NH2), 2.25–2.21 (m, 2H, piperidine-CH2), 1.93–1.65 (m, 4H, piperidine-CH2) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym) .

Pharmacological and Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Structural analogs are used in oncology (e.g., targeting PI3K/mTOR pathways) .

  • Antihistamines: Piperidine derivatives are common in allergy medications (e.g., loratadine analogs) .

Chemical Biology Probes

Functionalization of the ethylamine group enables conjugation with fluorescent tags or biotin for target engagement studies .

Future Directions

  • Green Chemistry: Developing aqueous-phase syntheses to reduce THF and DCM usage .

  • Bioactivity Profiling: Screening against GPCRs and ion channels for CNS applications .

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